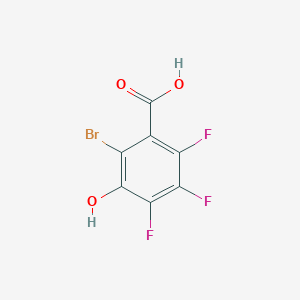
2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H2BrF3O3 and a molecular weight of 270.99 g/mol . This compound is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl functional groups. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid typically involves the bromination and fluorination of hydroxybenzoic acid derivatives. One common method includes the reaction of 2,4,5-trifluorobenzoic acid with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position . The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane and may require elevated temperatures to achieve the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of specific enzymes, binding to the active site and preventing substrate binding or catalysis . This inhibition can lead to changes in cellular processes and pathways, making the compound useful in studying enzyme function and regulation.
Comparison with Similar Compounds
2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid can be compared with other similar compounds, such as:
2,4,6-Tribromo-3-hydroxybenzoic acid: This compound has three bromine atoms instead of one bromine and three fluorine atoms, leading to different chemical properties and reactivity.
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: This compound has four fluorine atoms and no bromine, resulting in different acidity and reactivity compared to this compound.
4-Fluoro-3-hydroxybenzoic acid: This compound has only one fluorine atom and lacks the bromine and additional fluorine atoms, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and hydroxyl groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H2BrF3O3 |
|---|---|
Molecular Weight |
270.99 g/mol |
IUPAC Name |
2-bromo-4,5,6-trifluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H2BrF3O3/c8-2-1(7(13)14)3(9)4(10)5(11)6(2)12/h12H,(H,13,14) |
InChI Key |
GQVWUIYLZWNLLA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)O)F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole](/img/structure/B11849449.png)


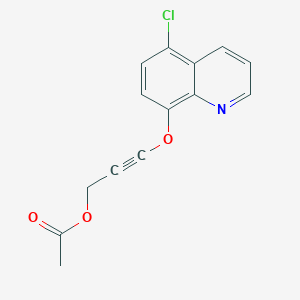
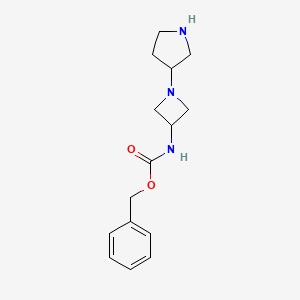
![1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)

![2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B11849487.png)
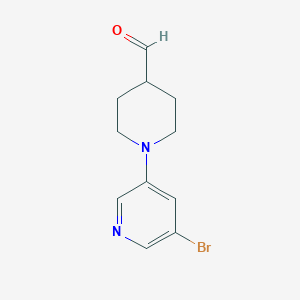


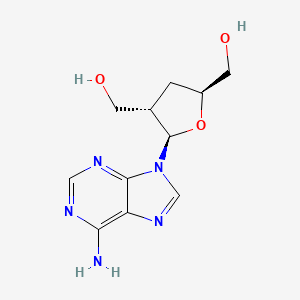
![6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione](/img/structure/B11849520.png)
